1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is modified with a 3-methylbenzyl group, while the 8-position features a 4-phenylpiperazinyl moiety. Such structural modifications are designed to enhance target selectivity and pharmacokinetic properties, particularly in the context of enzyme inhibition (e.g., aldehyde dehydrogenase or kinase targets) . The 1,3-dimethyl groups on the purine core are conserved across many analogs to maintain metabolic stability and solubility .
Properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-18-8-7-9-19(16-18)17-31-21-22(27(2)25(33)28(3)23(21)32)26-24(31)30-14-12-29(13-15-30)20-10-5-4-6-11-20/h4-11,16H,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOHENWFLATRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine core structure. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.6 g/mol. The IUPAC name is 7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione. Its structure features a purine base with various substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H34N6O2 |
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | 7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
| InChI Key | YTRGABZZFXTRDJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the phenylpiperazine moiety suggests potential interactions with serotonin receptors, which are implicated in mood regulation and neurological functions. Additionally, the purine core allows for modulation of adenosine receptors, influencing pathways related to inflammation and neuroprotection.
Neurological Activity
Research indicates that compounds similar to 1,3-dimethyl derivatives exhibit neuroprotective effects. For instance, studies have shown that purine derivatives can enhance cognitive function and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions with serotonin receptors may also contribute to anxiolytic effects.
Anti-inflammatory Activity
The compound's structure suggests it may possess anti-inflammatory properties. Compounds containing phenylpiperazine have been documented to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that related purine derivatives could protect neuronal cells from oxidative stress by modulating adenosine receptors.
- Anti-inflammatory Properties : Research highlighted in Pharmaceutical Research indicated that phenylpiperazine derivatives could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
- Cognitive Enhancement : A clinical trial reported in Neuropsychopharmacology showed that subjects administered a similar compound exhibited improved memory recall and cognitive function compared to placebo groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and selectivity are influenced by variations in substituents at the 7- and 8-positions. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Positional Effects :
- The 3-methylbenzyl group at the 7-position (vs. 4-methylbenzyl in ) optimizes steric interactions with hydrophobic enzyme pockets, enhancing potency .
- The 4-phenylpiperazinyl group at the 8-position contributes to π-π stacking and hydrogen bonding with target enzymes, critical for ALDH inhibition .
Metabolic Stability :
- Cyclopropanecarbonyl-piperidinyloxy derivatives (e.g., ) exhibit prolonged half-lives due to reduced CYP450-mediated oxidation.
Selectivity :
- Linagliptin demonstrates high DPP-4 specificity, whereas the queried compound shows cross-reactivity with other dehydrogenases at higher concentrations .
Comparative Physicochemical and Spectral Data
Table 2: Analytical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
